Cas no 89487-91-2 (2-Iodo-4-nitrophenol)

2-Iodo-4-nitrophenol structure
2-Iodo-4-nitrophenol structure
Product name:2-Iodo-4-nitrophenol
CAS No:89487-91-2
MF:C6H4INO3
Molecular Weight:265.005333900452
MDL:MFCD01165664
CID:724622
PubChem ID:329761286

2-Iodo-4-nitrophenol 化学的及び物理的性質

名前と識別子

    • 2-Iodo-4-nitrophenol
    • Phenol, 2-iodo-4-nitro-
    • 2-Iodo-4-nitro-phenol
    • 4-Hydroxy-3-iodonitrobenzene
    • 4-nitro-iodophenol
    • NSC141347
    • zlchem 895
    • 2-iodanyl-4-nitro-phenol
    • 4hydroxy-3-iodo-nitrobenzene
    • 4-hydroxy-3-iodo-nitrobenzene
    • ZLD0357
    • BKQFOYCEUMVWOW-UHFFFAOYSA-N
    • VZ24790
    • AB1006753
    • X6896
    • ST45008475
    • R4260
    • BB 0259
    • 2-Iodo-4-nitrophenol (ACI)
    • NSC 141347
    • Y11306
    • DS-12994
    • DB-021225
    • ALBB-024694
    • DTXSID00301140
    • SCHEMBL482237
    • SY047543
    • MFCD01165664
    • NSC-141347
    • F0243-0017
    • AKOS005207513
    • CS-0186653
    • 89487-91-2
    • 2-Iodo-4-nitrophenol, >=98.0%, >=98.0% (HPLC)
    • MDL: MFCD01165664
    • インチ: 1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
    • InChIKey: BKQFOYCEUMVWOW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(I)C(O)=CC=1)=O

計算された属性

  • Exact Mass: 264.92359g/mol
  • Surface Charge: 0
  • XLogP3: 2
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 0
  • Exact Mass: 264.92359g/mol
  • 単一同位体質量: 264.92359g/mol
  • Topological Polar Surface Area: 66Ų
  • Heavy Atom Count: 11
  • 複雑さ: 158
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • ゆうかいてん: 89-94 °C
  • PSA: 66.05000
  • LogP: 2.42820

2-Iodo-4-nitrophenol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • HazardClass:IRRITANT

2-Iodo-4-nitrophenol 税関データ

  • 税関コード:2908999090
  • 税関データ:

    中国税関コード:

    2908999090

    概要:

    290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Iodo-4-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257323-100mg
2-Iodo-4-nitrophenol
89487-91-2 98%
100mg
¥130.00 2024-04-26
Ambeed
A197821-100mg
2-Iodo-4-nitrophenol
89487-91-2 98%
100mg
$13.0 2025-02-25
SHENG KE LU SI SHENG WU JI SHU
sc-230421-1g
2-Iodo-4-nitrophenol,
89487-91-2
1g
¥1625.00 2023-09-05
TRC
I202621-1g
2-Iodo-4-nitrophenol
89487-91-2
1g
$ 230.00 2022-06-04
TRC
I202621-100mg
2-Iodo-4-nitrophenol
89487-91-2
100mg
$ 50.00 2022-06-04
TRC
I202621-500mg
2-Iodo-4-nitrophenol
89487-91-2
500mg
$ 160.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZZ868-200mg
2-Iodo-4-nitrophenol
89487-91-2 98%
200mg
514.0CNY 2021-07-14
abcr
AB414997-5 g
2-Iodo-4-nitrophenol, 95%; .
89487-91-2 95%
5g
€514.00 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257323-1g
2-Iodo-4-nitrophenol
89487-91-2 98%
1g
¥542.00 2024-04-26
Life Chemicals
F0243-0017-2.5g
2-iodo-4-nitrophenol
89487-91-2 95%+
2.5g
$498.0 2023-09-07

2-Iodo-4-nitrophenol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Dimethyl sulfoxide ,  Water ;  0 °C
1.2 Reagents: Potassium iodide ;  rt
Reference
Chemistry of aminophenols. Part 3: First synthesis of nitrobenzo[b]furans via a coupling-cyclization approach
Dai, Wei-Min; Lai, Kwong Wah, Tetrahedron Letters, 2002, 43(51), 9377-9380

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia ,  Potassium iodide Solvents: Water ;  0 - 5 °C; 2 h, 0 - 5 °C; overnight, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Reference
Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates
Rozhkov, Roman V.; Larock, Richard C., Journal of Organic Chemistry, 2010, 75(12), 4131-4134

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Potassium bromate Catalysts: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, 60 °C
Reference
A convenient procedure for the iodination of arenes
Sathiyapriya, R.; Karunakaran, R. Joel, Journal of Chemical Research, 2006, (9), 575-576

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium nitrite Solvents: Methanol ,  Water ;  0.5 h, rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
A green reagent for the iodination of phenols
Kiran, Y. B.; Konakahara, Takeo; Sakai, Norio, Synthesis, 2008, (15), 2327-2332

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium iodide ,  Sodium chlorite Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; 18 h, rt
Reference
Increased endothelial cell selectivity of triazole-bridged dihalogenated A-ring analogues of combretastatin A-1
Beale, Thomas M.; Bond, Peter J.; Brenton, James D.; Charnock-Jones, D. Stephen; Ley, Steven V.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(5), 1749-1759

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Morpholine, compd. with iodine (1:1) Solvents: Water ;  15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt
1.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2, cooled; 24 h, cooled
Reference
Iodination of phenols in water using easy to handle amine-iodine complexes
da Frota, Livia C. R. M.; Canavez, Raquel C. P.; da Silva Gomes, Sara L.; Costa, Paulo R. R.; da Silva, Alcides J. M., Journal of the Brazilian Chemical Society, 2009, 20(10), 1916-1920

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium bisulfate ,  Potassium iodide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane ,  Water ;  30 - 40 min, rt
Reference
Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions
Rao, A. Sambashiva; Rajanna, K. C.; Reddy, K. Rajendar; Kulkarni, Subhash, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iodine ,  Potassium ferrate (K2FeO4) Solvents: Hexane ;  150 min, rt → reflux
Reference
Efficient iodination of aromatic compounds using potassium ferrate supported on montmorillonite
Keipour, Hoda; Khalilzadeh, Mohammad A.; Mohtat, Bita; Hosseini, Abolfazl; Zareyee, Daryoush, Chinese Chemical Letters, 2011, 22(12), 1427-1430

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium nitrite Solvents: Methanol ,  Water ;  1.5 - 6 h, rt
Reference
Sodium nitrite
McCullough, Kevin J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Iodine ,  Hydrochloric acid ,  Ammonia ,  Potassium iodide Solvents: Water ;  24 h, 0 - 5 °C
Reference
A facile and efficient synthesis of dronedarone hydrochloride
Li, Feng; Jin, Chunhua; Zou, Jianwei; Wu, Jun, Bulletin of the Korean Chemical Society, 2014, 35(7), 1970-1972

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Iodine ,  Selectfluor Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  rt; 24 h, 80 °C
Reference
Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA-BF4
Chiappe, Cinzia; Pieraccini, Daniela, ARKIVOC (Gainesville, 2002, (11), 249-255

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Chloramine-T ,  Sodium iodide Solvents: Dimethylformamide ;  rt
Reference
A simple acromelic acid analog potentially useful for receptor photoaffinity labeling and biochemical studies
Furuta, Kyoji; Wang, Guang Xing; Minami, Toshiaki; Nishizawa, Mikio; Ito, Seiji; et al, Tetrahedron Letters, 2004, 45(20), 3933-3936

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Phosphonium, (2-methylphenyl)triphenyl-, perchlorate (1:1) Solvents: Acetonitrile ;  4.5 h, reflux
Reference
Regioselective iodination of aromatic compounds with potassium iodide in the presence of benzyltriphenylphosphonium perchlorate
Albadi, Jalal; Abedini, Masoumeh; Iravani, Nasir, Chinese Chemical Letters, 2012, 23(3), 261-264

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  6 h, rt
Reference
Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate
Hajipour, Abdol Reza; Adibi, Hadi, Journal of Chemical Research, 2004, (4), 294-295

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia ,  Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt; 4 d, rt; rt; 2 d, rt; rt; 17 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
What Is the Structure of the Antitubercular Natural Product Eucapsitrione?
Pullella, Glenn A.; Wild, Duncan A.; Nealon, Gareth L.; Elyashberg, Mikhail; Piggott, Matthew J., Journal of Organic Chemistry, 2017, 82(14), 7287-7299

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Iodine ,  Silver nitrate ;  1 min, rt
1.2 10 min, rt; 10 - 30 min, rt
Reference
Solvent-free iodination of arenes using iodine-silver nitrate combination
Yusubov, Mekhman S.; Tveryakova, Elena N.; Krasnokutskaya, Elena A.; Perederyna, Irina A.; Zhdankin, Viktor V., Synthetic Communications, 2007, 37(8), 1259-1265

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium iodide Solvents: Methanol ,  Water ;  30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
Reference
Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide
Rajender Reddy, K.; Venkateshwar, M.; Uma Maheswari, C.; Santhosh Kumar, P., Tetrahedron Letters, 2010, 51(16), 2170-2173

2-Iodo-4-nitrophenol Preparation Products

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Amadis Chemical Company Limited
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